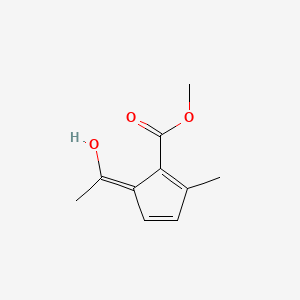
GemcitabineHcl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Gemcitabine HCl, also known as 2´-deoxy-2´,2´-difluorocytidine monohydrochloride (β-isomer), is a nucleoside metabolic inhibitor . It is a white to off-white solid with a molecular formula of C9H11F2N3O4∙HCl and a molecular weight of 299.66 g/mol . It is soluble in water, slightly soluble in methanol, and practically insoluble in ethanol and polar organic solvents . Gemcitabine HCl is used as a chemotherapy medication to treat various types of cancers .
Molecular Structure Analysis
Gemcitabine HCl is a cytidine analog with two fluorine atoms replacing the hydroxyl on the ribose . The molecular formula of Gemcitabine HCl is C9H11F2N3O4.HCl .Chemical Reactions Analysis
Gemcitabine HCl has self-potentiating pharmacological actions that can increase the probability of successful incorporation of gemcitabine triphosphate into the DNA chain . dFdCDP, an active metabolite of gemcitabine, inhibits ribonucleotide reductase, an enzyme responsible for catalyzing the reactions that generate dCTP for DNA synthesis .Physical And Chemical Properties Analysis
Gemcitabine HCl is a white to off-white solid . It is soluble in water, slightly soluble in methanol, and practically insoluble in ethanol and polar organic solvents . The molecular formula of Gemcitabine HCl is C9H11F2N3O4.HCl and it has a molecular weight of 299.66 g/mol .Mecanismo De Acción
Gemcitabine HCl works by blocking the creation of new DNA, which results in cell death . As a prodrug, gemcitabine is transformed into its active metabolites that work by replacing the building blocks of nucleic acids during DNA elongation, arresting tumor growth and promoting apoptosis of malignant cells .
Safety and Hazards
Gemcitabine HCl is considered hazardous and can cause skin irritation, serious eye irritation, genetic defects, and may damage fertility or the unborn child . It may also cause anemia, cough, CNS depression, drowsiness, headache, heart damage, lassitude (weakness, exhaustion), liver damage, narcosis, reproductive effects, teratogenic effects .
Direcciones Futuras
Gemcitabine HCl is being studied for its potential use in various cancer treatments . For instance, long-term treatment with gemcitabine leads to extensive reprogramming of the pancreatic tumor microenvironment, suggesting that patients who progress on gemcitabine-based regimens may benefit from multidrug immunotherapy . Another study suggests that gemcitabine hydrochloride-based nanotherapeutics may offer a promising approach for cancer treatment .
Propiedades
Número CAS |
12111-03-9 |
|---|---|
Fórmula molecular |
C9H11F2N3O5 |
Peso molecular |
0 |
Sinónimos |
4-aMino-1-((2S,4S,5S)-3,3-difluoro-4-hydroxy-5-(hydroxyMethyl)tetrahydrofuran-2-yl)pyriMidin-2(1H)-one (Hydrochloride) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




